1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone
Description
Historical Evolution of Benzodioxole-Containing Thiosemicarbazones
The incorporation of benzodioxole motifs into thiosemicarbazones dates to early investigations into natural product analogs, such as podophyllotoxin and combretastatin, which highlighted the moiety’s bioactivity and metabolic stability. Seminal work by Pelosi (2010) demonstrated that benzodioxole’s fused bicyclic structure enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibitory potency.
A pivotal advancement emerged with the synthesis of 4-(1,3-benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (Compound 5 ), which exhibited selective cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells (IC$$_{50}$$ values < 10 µM) while sparing healthy fibroblasts. Mechanistic studies revealed that benzodioxole-thiosemicarbazones induce apoptosis via mitochondrial membrane depolarization and DNA synthesis inhibition, underscoring their dual role as cytotoxic and pro-apoptotic agents.
Table 1: Evolution of Benzodioxole-Thiosemicarbazones in Therapeutic Applications
The structural diversification of benzodioxole-thiosemicarbazones has been facilitated by condensation reactions between thiosemicarbazides and carbonyl precursors, enabling precise control over electronic and steric properties. For instance, the introduction of hydrophobic groups at the N4-position of the thiosemicarbazone scaffold has been shown to enhance blood-brain barrier permeability, a critical factor in neuro-oncology applications.
Positional Significance of 3-Chlorophenyl Substituents in Ligand Design
The 3-chlorophenyl group in 1,3-benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone ($$ \text{C}{15}\text{H}{12}\text{ClN}3\text{O}2\text{S} $$) plays a multifunctional role in ligand-receptor interactions. The chlorine atom’s meta-position balances electronic and steric effects: its electron-withdrawing nature polarizes the thiosemicarbazone’s thiourea moiety, strengthening hydrogen bonds with target proteins, while the aryl ring’s hydrophobicity enhances membrane permeability.
Comparative studies of chlorophenyl isomers reveal that the 3-chloro substitution minimizes steric clashes in planar binding pockets, as observed in SIRT1 enzyme inhibition assays. Docking simulations of analogous compounds demonstrate that the 3-chlorophenyl group forms van der Waals contacts with hydrophobic residues (e.g., Leu206 and Val233 in SIRT1), stabilizing the ligand-enzyme complex. This positional preference contrasts with 4-chlorophenyl analogs, where para-substitution disrupts optimal charge distribution, reducing inhibitory efficacy by 40–60% in enzymatic assays.
Table 2: Impact of Chlorophenyl Substituent Position on Ligand Properties
The synthesis of this compound involves condensing 1,3-benzodioxole-5-carbaldehyde with N-(3-chlorophenyl)thiosemicarbazide under acidic conditions. Nuclear magnetic resonance (NMR) analysis confirms the (E)-configuration of the imine bond ($$ J = 8.2 \, \text{Hz} $$), critical for maintaining planar geometry and metal-chelation capacity.
Properties
CAS No. |
765275-76-1 |
|---|---|
Molecular Formula |
C15H12ClN3O2S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-2-1-3-12(7-11)18-15(22)19-17-8-10-4-5-13-14(6-10)21-9-20-13/h1-8H,9H2,(H2,18,19,22)/b17-8+ |
InChI Key |
BSYMDXKKVXQTIW-CAOOACKPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 1,3-Benzodioxole-5-carbaldehyde with 3-chlorophenylthiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets:
Comparison with Similar Compounds
Thiosemicarbazones are a diverse class of compounds with variable pharmacological profiles. Below is a detailed comparison of 1,3-benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone with structurally or functionally related analogues.
Key Observations :
- Unlike nitroimidazole-derived thiosemicarbazones (e.g., C-3), which are designed for antiparasitic activity, the 3-chlorophenyl group here may target different biological pathways, such as antioxidant or anticonvulsant systems .
- TZD-based hybrids (Series B) combine thiazolidinedione and thiosemicarbazone pharmacophores, suggesting dual mechanisms of action (e.g., antidiabetic and antimicrobial) compared to the single-target focus of the benzodioxole derivative .
Pharmacological and Functional Comparisons
Key Observations :
- The 3-chlorophenyl group is a recurring motif in anticonvulsant thiosemicarbazones (e.g., ), suggesting its role in modulating neuronal ion channels or GABAergic pathways.
- Benzodioxole-containing thiosemicarbazones (e.g., ) are less studied for specific activities but show promise in CNS-targeted therapies due to their lipophilic nature.
- Halogenated derivatives (e.g., pyridine-based compounds ) generally exhibit stronger antimicrobial activity than benzodioxole analogues, likely due to enhanced electrophilicity.
Biological Activity
1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone is a thiosemicarbazone derivative characterized by a unique molecular structure that includes a benzodioxole moiety and a chlorophenyl substituent. Its molecular formula is and it has been the subject of various studies due to its promising biological activities, particularly in the fields of oncology and antimicrobial research.
Synthesis
The synthesis of this compound typically involves the reaction of thiosemicarbazide with 1,3-benzodioxole-5-carbaldehyde. The general procedure includes:
- Dissolving thiosemicarbazide in a suitable solvent (e.g., methanol).
- Adding the aldehyde and stirring the mixture at room temperature.
- Isolating the product through filtration and purification techniques such as recrystallization.
Biological Activities
This compound exhibits a wide range of biological activities, including:
Anticancer Activity
- Mechanism : The compound has shown potential as an anticancer agent by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced DNA synthesis and increased apoptosis in cancer cells.
- In Vitro Studies : Research indicates that derivatives of benzodioxole exhibit cytotoxic effects on various cancer cell lines, such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects, promoting apoptosis through mitochondrial membrane potential disruption and DNA synthesis inhibition .
Antimicrobial Activity
- Broad Spectrum : Thiosemicarbazones have been noted for their antibacterial and antifungal properties. They exhibit activity against various pathogens, including Mycobacterium species .
- Specific Studies : A study highlighted that thiosemicarbazones derived from benzodioxole showed promising antibacterial effects against Mycobacterium bovis with minimum inhibitory concentrations indicating strong antimicrobial potential .
Antioxidant Properties
- The compound may also possess antioxidant properties, contributing to its therapeutic potential by mitigating oxidative stress in biological systems .
Comparative Analysis
A comparative table illustrates the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3-Benzodioxole-5-carbaldehyde N-(4-chlorophenyl)thiosemicarbazone | Similar dioxole moiety with different phenyl substitution | Antiviral properties |
| N-(Benzo[d][1,3]dioxol-5-yl)-2-(furan-2-ylmethylene)thiosemicarbazone | Contains furan instead of chlorophenyl | Antiparasitic activity |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | Biphenyl substitution enhances activity | Significant anticancer activity against C6 and A549 cells |
Case Studies
Several studies have focused on the biological evaluation of benzodioxole derivatives:
- Study on Anticancer Activity : A recent study synthesized various benzodioxole-based thiosemicarbazones and evaluated their cytotoxic effects on cancer cell lines. The most effective agents were shown to induce apoptosis while exhibiting low toxicity towards normal cells (NIH/3T3 mouse embryonic fibroblasts) .
- Antimicrobial Evaluation : Another research effort assessed the antibacterial activity of thiosemicarbazones against Mycobacterium bovis, revealing that modifications in the chemical structure significantly influenced antimicrobial efficacy .
Q & A
Q. Why do synthetic yields vary across studies for similar thiosemicarbazones?
- Methodological Answer : Yield differences arise from reaction scale, catalyst loading (e.g., TsOH vs. Ti(OiPr)₄), or workup methods. Optimize stoichiometry (1:1 aldehyde:thiosemicarbazide) and use inert atmospheres to suppress oxidation. Document moisture sensitivity, as hygroscopic reagents can reduce reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
